molecular formula C16H23ClN2OS B14288604 4-Chloro-N-(dibutylcarbamothioyl)benzamide CAS No. 138370-65-7

4-Chloro-N-(dibutylcarbamothioyl)benzamide

Cat. No.: B14288604
CAS No.: 138370-65-7
M. Wt: 326.9 g/mol
InChI Key: WOXZVMVYVDEPBI-UHFFFAOYSA-N
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Description

4-Chloro-N-(dibutylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a dibutylcarbamothioyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(dibutylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with dibutylthiocarbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(dibutylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thiocarbamate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-N-(dibutylcarbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(dibutylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of the chloro and thiocarbamate groups allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzamide: Lacks the dibutylcarbamothioyl group, making it less versatile in chemical reactions.

    N,N-Dibutylthiocarbamate: Lacks the benzamide structure, limiting its applications in certain fields.

Uniqueness

4-Chloro-N-(dibutylcarbamothioyl)benzamide is unique due to the combination of the chloro group and the dibutylcarbamothioyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

138370-65-7

Molecular Formula

C16H23ClN2OS

Molecular Weight

326.9 g/mol

IUPAC Name

4-chloro-N-(dibutylcarbamothioyl)benzamide

InChI

InChI=1S/C16H23ClN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21)

InChI Key

WOXZVMVYVDEPBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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